molecular formula C26H30N2O3 B11611372 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine

Cat. No.: B11611372
M. Wt: 418.5 g/mol
InChI Key: IMRBUBWMVRAHQR-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine is a complex organic compound that belongs to the class of piperazines This compound is characterized by the presence of two aromatic rings, one with methoxy groups and the other with a phenoxy group, attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine typically involves the reaction of 1-(3,4-dimethoxyphenyl)methylpiperazine with 3-phenoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the aromatic ring can be oxidized to form corresponding quinones.

    Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and sulfonation with sulfuric acid.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)piperazine: Lacks the phenoxy group, making it less complex.

    4-(3-Phenoxyphenyl)piperazine: Lacks the methoxy groups, altering its chemical properties.

    1-Benzyl-4-phenylpiperazine: Similar structure but without the methoxy and phenoxy groups.

Uniqueness

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine is unique due to the presence of both methoxy and phenoxy groups on its aromatic rings, which can influence its chemical reactivity and potential applications. This combination of functional groups provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.

Properties

Molecular Formula

C26H30N2O3

Molecular Weight

418.5 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine

InChI

InChI=1S/C26H30N2O3/c1-29-25-12-11-22(18-26(25)30-2)20-28-15-13-27(14-16-28)19-21-7-6-10-24(17-21)31-23-8-4-3-5-9-23/h3-12,17-18H,13-16,19-20H2,1-2H3

InChI Key

IMRBUBWMVRAHQR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4)OC

Origin of Product

United States

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